4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
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Description
“4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid” is a chemical compound with the molecular formula C12H11BrN2O3 and a molecular weight of 311.13 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazolinone ring attached to a butanoic acid group . The quinazolinone ring contains a bromine atom at the 6-position and an oxo group at the 4-position .Scientific Research Applications
Antiviral and Cytotoxic Activities
4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid and its derivatives exhibit potential in antiviral and cytotoxic activities. For instance, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, a related compound, has shown distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Synthesis and Antimicrobial Activity
The compound and its related derivatives have been explored for their antimicrobial properties. Synthesis of related compounds such as 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from similar acids has been investigated, with these compounds showing in vitro antimicrobial activity (Hassanin & Ibrahim, 2012).
Antimicrobial Peptides Synthesis
Synthesizing antimicrobial compounds by coupling 4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid with various peptides has been explored. These compounds have been tested against various bacterial strains, revealing insights into structure-activity relationships related to hydrophobicity, polarity, and chain length (Suresha et al., 2010).
Green Synthesis Methods
Efficient and environmentally friendly methods for synthesizing derivatives of this compound have been developed. These methods utilize Polyethylene glycol (PEG-600) and result in high yields and purity, which is significant for sustainable chemistry practices (Rafeeq et al., 2015).
Applications in Anticonvulsant and Antimicrobial Activities
Derivatives of this compound have been synthesized and evaluated for anticonvulsant and antimicrobial activities. These compounds have shown potential in treating conditions related to bacterial infections and convulsions (Rajasekaran et al., 2013).
Properties
IUPAC Name |
4-(6-bromo-4-oxo-3H-quinazolin-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-7-4-5-9-8(6-7)12(18)15-10(14-9)2-1-3-11(16)17/h4-6H,1-3H2,(H,16,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXLTMLFOFDVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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